molecular formula C7H11ClN2O B1367641 (6-Methoxypyridin-2-yl)methanamine hydrochloride CAS No. 95851-89-1

(6-Methoxypyridin-2-yl)methanamine hydrochloride

Cat. No. B1367641
CAS RN: 95851-89-1
M. Wt: 174.63 g/mol
InChI Key: NHKBPLDFAZGMEO-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-2-yl)methanamine hydrochloride, otherwise known as 6-MPMH, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is found in many natural and synthetic products. 6-MPMH has been used in various laboratory experiments due to its unique properties and its ability to bind to various molecules.

Scientific Research Applications

Antagonist for Osteoporosis Treatment

(Hutchinson et al., 2003) explored a compound, closely related to (6-methoxypyridin-2-yl)methanamine, as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise for the prevention and treatment of osteoporosis, with an effective in vitro profile and significant efficacy in in vivo models of bone turnover.

Structural Studies

(Böck et al., 2021) focused on the structural characterization of derivatives of (6-methoxypyridin-2-yl)methanamine. They examined different protonation sites and hydrogen bonding patterns, contributing to the understanding of its chemical properties and interactions.

Antibacterial and Antifungal Activities

(Thomas et al., 2010) synthesized derivatives of (6-methoxypyridin-2-yl)methanamine and evaluated their antibacterial and antifungal activities. The compounds demonstrated moderate to very good activities, comparable to first-line drugs.

Liquid Crystalline Behavior

(Ahipa et al., 2014) synthesized a series of compounds based on (6-methoxypyridin-2-yl)methanamine, examining their liquid crystalline behavior. The study revealed distinct phase behavior depending on the alkoxy chain length.

Synthesis of Lycopodium Alkaloids

(Bisai & Sarpong, 2010) used a methoxypyridine, a close derivative of (6-methoxypyridin-2-yl)methanamine, in the synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its role in complex organic synthesis.

Catalysis in Polymer Synthesis

(Kwon et al., 2015) synthesized zinc complexes containing derivatives of (6-methoxypyridin-2-yl)methanamine. These complexes showed efficiency in initiating the polymerization of rac-lactide, indicating potential in polymer chemistry.

Role in Oxidation Catalysis

(Sankaralingam & Palaniandavar, 2014) investigated diiron(III) complexes of tridentate ligands, including (6-methoxypyridin-2-yl)methanamine derivatives. These complexes were studied as catalysts for selective hydroxylation of alkanes, resembling the function of methane monooxygenases.

properties

IUPAC Name

(6-methoxypyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKBPLDFAZGMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551827
Record name 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-2-yl)methanamine hydrochloride

CAS RN

95851-89-1
Record name 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-2-yl)methanamine hydrochloride
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(6-Methoxypyridin-2-yl)methanamine hydrochloride
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(6-Methoxypyridin-2-yl)methanamine hydrochloride
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(6-Methoxypyridin-2-yl)methanamine hydrochloride
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